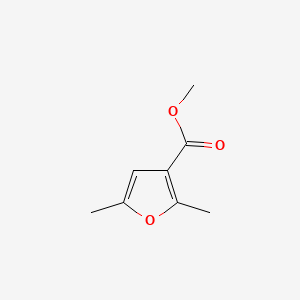
2,5-Dimetil-3-furoato de metilo
Descripción general
Descripción
“Methyl 2,5-dimethyl-3-furoate” is also known as “3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester” and "Methyl 2,5-dimethylfuran-3-carboxylate" . It is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 .
Synthesis Analysis
“Methyl 2,5-dimethyl-3-furoate” can be synthesized from “Methyl acetoacetate” and "3-Bromopropyne" . It is also used as a reactant in the new furan annulation via palladium-catalyzed reaction of 2-alkynyl carbonates or 2-(1-alkynyl)oxiranes with β-keto esters .Molecular Structure Analysis
The IUPAC Standard InChI for “Methyl 2,5-dimethyl-3-furoate” isInChI=1S/C8H10O3/c1-5-4-7 (6 (2)11-5)8 (9)10-3/h4H,1-3H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
“Methyl 2,5-dimethyl-3-furoate” is used in the new furan annulation via palladium-catalyzed reaction of 2-alkynyl carbonates or 2-(1-alkynyl)oxiranes with β-keto esters .Physical And Chemical Properties Analysis
“Methyl 2,5-dimethyl-3-furoate” has a boiling point of 198°C (lit.), a density of 1.037 g/mL at 25°C (lit.), and a refractive index of 1.475 (lit.) .Aplicaciones Científicas De Investigación
Síntesis Orgánica
2,5-Dimetil-3-furoato de metilo: es un compuesto versátil en química orgánica, que sirve como bloque de construcción para sintetizar diversas moléculas complejas. Su reactividad permite modificaciones en diferentes posiciones del anillo furano, lo que lleva a una amplia gama de derivados con aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos, polímeros y agroquímicos .
Industria Farmacéutica
En la investigación farmacéutica, This compound se puede utilizar para crear nuevas moléculas de fármacos. Su anillo de furano es un motivo común en muchos compuestos bioactivos, y las modificaciones de esta estructura central pueden conducir al descubrimiento de nuevos agentes terapéuticos con mayor eficacia y menos efectos secundarios .
Agroquímicos
La estructura química del compuesto lo hace adecuado para el desarrollo de nuevos agroquímicos. Los investigadores pueden aprovechar su reactividad para sintetizar pesticidas y herbicidas que son más efectivos y respetuosos con el medio ambiente, contribuyendo potencialmente a las prácticas agrícolas sostenibles .
Industria del Aroma y la Fragancia
This compound: también puede encontrar aplicaciones en la industria del aroma y la fragancia. Su estructura molecular podría usarse para sintetizar compuestos que imitan sabores y aromas naturales, ofreciendo alternativas a las sustancias extraídas naturalmente .
Conversión de Biomasa
Este compuesto juega un papel en la valorización de los furfurales derivados de la biomasa. Se puede utilizar como intermedio en la conversión de biomasa a combustibles y productos químicos, lo que se alinea con los principios de la química verde y apoya el uso de recursos renovables .
Ciencia de Materiales
En la ciencia de los materiales, This compound podría usarse para desarrollar nuevos polímeros con propiedades únicas. Su incorporación en las cadenas de polímeros puede dar como resultado materiales con características específicas, como mayor estabilidad térmica o biodegradabilidad .
Química Analítica
Debido a su espectro de masas distinto, This compound se puede utilizar como un compuesto estándar o de referencia en espectrometría de masas. Esta aplicación es crucial para identificar y cuantificar diversas sustancias en mezclas complejas .
Investigación Antimicrobiana
Estudios recientes sugieren posibles propiedades antimicrobianas asociadas con los derivados del furano This compound podría investigarse por su eficacia contra diversas infecciones microbianas, contribuyendo a la búsqueda de nuevos agentes antiinfecciosos .
Safety and Hazards
“Methyl 2,5-dimethyl-3-furoate” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
methyl 2,5-dimethylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFOIGQBJZVPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210442 | |
| Record name | Methyl 2,5-dimethyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6148-34-1 | |
| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6148-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-dimethyl-3-furoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,5-dimethyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,5-dimethyl-3-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



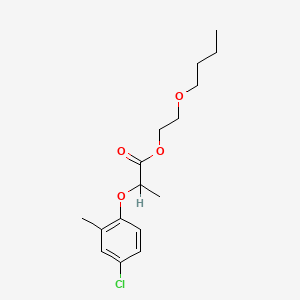


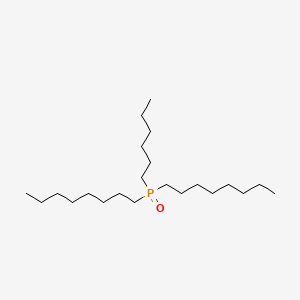
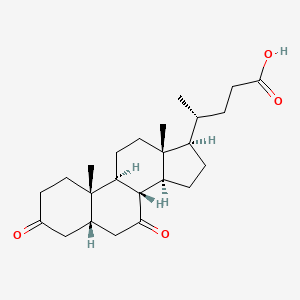
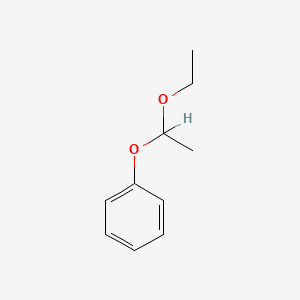
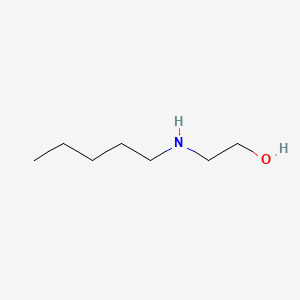

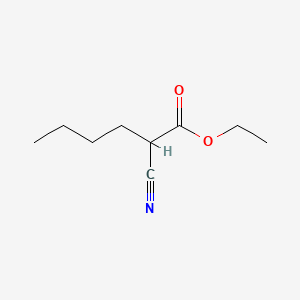
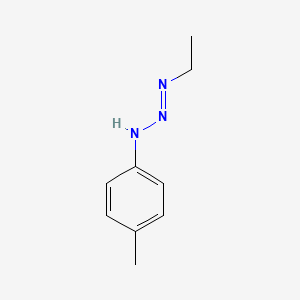

![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-](/img/structure/B1594783.png)